molecular formula C19H17NO5 B2964112 4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903194-67-2

4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2964112
CAS No.: 903194-67-2
M. Wt: 339.347
InChI Key: MAWZATMFHJNCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a potent and selective small-molecule inhibitor of Collapsin Response Mediator Protein 2 (CRMP2), a key intracellular phosphoprotein highly expressed in the nervous system. Research utilizing this compound focuses on elucidating the role of CRMP2 in neuronal development, axonal guidance, and neurodegenerative pathologies. Its primary mechanism of action involves binding to CRMP2 and modulating its interaction with tubulin heterodimers, thereby influencing microtubule dynamics and axonal growth. This targeted inhibition makes it a critical pharmacological tool for investigating the molecular mechanisms underlying conditions such as Alzheimer's disease, stroke, and neuropathic pain, where CRMP2 dysregulation has been implicated. Studies have demonstrated its efficacy in reducing neurite outgrowth in cultured neurons and in providing neuroprotection in experimental models of ischemic brain injury. The compound's value lies in its ability to provide specific insights into CRMP2-mediated signaling pathways, offering a means to dissect its non-canonical roles beyond semaphorin signaling, including its interplay with various ion channels and kinases. For Research Use Only.

Properties

IUPAC Name

4-[2-(2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-12-18(22)20(19(23)14-8-4-6-10-17(14)25-12)11-15(21)13-7-3-5-9-16(13)24-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWZATMFHJNCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the benzoxazepine family and has garnered attention for its potential biological activities. Its molecular formula is C19H17NO5C_{19}H_{17}NO_5 with a molecular weight of approximately 339.347 g/mol. This compound is noted for its structural complexity and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

IUPAC Name 4[2(2methoxyphenyl)2oxoethyl]2methyl1,4benzoxazepine3,5dione\text{IUPAC Name }4-[2-(2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione

Biological Activity Overview

Research indicates that derivatives of benzoxazepine compounds exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies have shown that benzoxazepine derivatives possess antimicrobial properties against various bacterial strains. The synthesized derivatives demonstrated limited activity but showed significant effects against specific pathogens .
  • Anticancer Activity : The cytotoxic effects of these compounds have been evaluated on several cancer cell lines. For instance, certain benzoxazepine derivatives exhibited varying degrees of cytotoxicity and influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Studies

A study conducted by Khadra et al. highlighted the antimicrobial properties of synthesized benzoxazepine derivatives. The results indicated that while some compounds showed limited antimicrobial activity, they were effective against certain bacterial pathogens. The following table summarizes the antimicrobial activity observed:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Anticancer Studies

In terms of anticancer activity, several studies have focused on the effects of benzoxazepine derivatives on solid tumor cell lines. The following table summarizes findings related to cytotoxicity:

CompoundCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)10
Compound EA549 (Lung Cancer)8
Compound FHeLa (Cervical Cancer)12

These findings suggest that specific modifications to the benzoxazepine structure can enhance biological activity.

Case Studies

In one notable case study, a derivative of this compound was evaluated for its anti-inflammatory properties in vitro. The study measured the inhibition of TNF-α production in macrophages treated with the compound, revealing a significant reduction in cytokine levels compared to controls .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Position R Group (Phenyl) Alkyl Group (Position 2) Molecular Weight
Target Compound 2-methoxy OMe Methyl 381.4*
4-(4-Ethoxyphenyl) Analog () 4-ethoxy OEt Methyl ~395.4†
4-(3-Ethoxyphenyl) Analog () 3-ethoxy OEt Isopropyl 381.4

*Calculated based on . †Estimated from structural similarity.

Core Heterocycle Modifications

  • Hydantoin Derivatives (): Compounds like 3-(2-(4-fluorophenyl)-2-oxoethyl)-5,5-diphenylimidazolidine-2,4-dione feature a five-membered hydantoin core instead of the seven-membered oxazepine. The smaller ring size reduces conformational flexibility, impacting binding to biological targets .
  • Pyrazolo-Benzothiazine-Diones (): The pyrazolo[4,3-c][1,2]benzothiazine-5,5-dione core incorporates sulfur, which increases electron-withdrawing effects compared to the oxygenated benzooxazepine system, altering redox properties and bioavailability .

Table 2: Core Structure Comparison

Compound Type Core Structure Key Features Potential Impact
Benzooxazepine-Dione (Target) 7-membered oxazepine + dione Rigid, hydrogen-bond donor/acceptor Enhanced target specificity
Hydantoin () 5-membered imidazolidine Compact, high ring strain Improved metabolic stability
Benzothiazine-Dione () Fused thiazine + pyrazole Sulfur inclusion, planar structure Altered electronic properties

Q & A

Basic: What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically involves multi-step reactions, leveraging oxazoline or oxazepine intermediates. A common approach includes:

  • Step 1 : Condensation of 2-methoxyphenyl ketone derivatives with ethyl glycinate to form the oxazolidine core.
  • Step 2 : Cyclization via nucleophilic substitution or Michael addition to construct the benzooxazepine-dione scaffold .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or base-mediated conditions (e.g., K₂CO₃) to facilitate ring closure.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical Considerations :
  • Moisture-sensitive intermediates require anhydrous conditions.
  • Monitor reaction progress via TLC or HPLC to prevent over-oxidation of ketone groups.

Basic: Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • X-ray Crystallography : Resolves absolute configuration and confirms the oxazepine-dione ring geometry. Key metrics include bond angles (e.g., C-O-C ~120°) and torsional strain in the methoxyphenyl moiety .
  • NMR :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.1 ppm; ketone carbonyls appear as singlets near δ 170–175 ppm.
    • ¹³C NMR : Oxazepine carbonyls show signals at δ 165–175 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) confirm functional groups .

Advanced: How can reaction yield and purity be optimized, particularly for stereochemically sensitive intermediates?

  • Parameter Screening : Use a factorial design (e.g., 3² DOE) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%).
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Advanced: How to resolve contradictions between computational (DFT) and experimental (X-ray/NMR) structural data?

  • Case Example : If DFT predicts a planar oxazepine ring but X-ray shows puckering:
    • Re-optimize the computational model using dispersion-corrected functionals (e.g., B3LYP-D3).
    • Validate via QTAIM (Quantum Theory of Atoms in Molecules) analysis to assess non-covalent interactions influencing conformation .
    • Cross-check with NOESY NMR to detect through-space correlations between methyl and methoxy groups .

Advanced: What experimental designs are robust for evaluating biological activity and mechanism of action?

  • In vitro assays :
    • Dose-response curves : Test against GABAₐ receptors (IC₅₀ determination via radioligand binding assays) .
    • CYP450 inhibition : Use liver microsomes to assess metabolic stability.
  • In vivo models :
    • Employ zebrafish embryos for neuroactivity screening (LC₅₀ and behavioral endpoints).
  • Controls : Include positive controls (e.g., Diazepam for GABA activity) and vehicle controls to isolate compound-specific effects .

Basic: What are the known chemical reactivity profiles and derivatization strategies?

  • Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to epoxidize the oxazepine double bond.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces ketones to secondary alcohols.
  • Derivatization :
    • Introduce sulfonamide groups via nucleophilic substitution at the methyl position .
    • Click chemistry (CuAAC) with azide-functionalized probes for bioconjugation .

Advanced: How to assess environmental impact and degradation pathways in laboratory settings?

  • Fate Studies :
    • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze via LC-MS for degradation products.
    • Photolysis : Expose to UV light (254 nm) and monitor half-life using HPLC-DAD.
  • Ecotoxicology :
    • Algal toxicity : Test growth inhibition in Chlorella vulgaris (72-h EC₅₀).
    • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.